4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol, also known as BMS-540215, is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. [] It belongs to the class of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors and plays a significant role in inhibiting angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in the development and progression of cancer, making BMS-540215 a valuable compound for scientific research in oncology.
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol, also known as Brivanib, is a chemical compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the vascular endothelial growth factor receptor and fibroblast growth factor receptor signaling pathways. This compound is classified as a dual inhibitor, which is significant in the context of cancer treatment, specifically for hepatocellular carcinoma and colorectal cancer.
Brivanib has been studied extensively in clinical trials and preclinical settings due to its unique molecular structure and mechanism of action that targets critical pathways involved in tumor growth and angiogenesis .
The synthesis of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol involves several steps that utilize various chemical reactions. One common method includes the preparation of the indole derivative followed by its coupling with the pyrrolo-triazine moiety.
The molecular formula of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is .
The chemical reactivity of 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol includes its interactions with various biological targets.
The mechanism by which 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol exerts its effects involves several steps:
Studies have shown that Brivanib has a favorable pharmacokinetic profile with moderate bioavailability when administered orally .
4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is primarily used in scientific research as a potential treatment for various cancers:
The construction of the pyrrolo[2,1-f][1,2,4]triazine core demands precise sequential reactions to achieve regiochemical fidelity. A prominent approach involves a 4-step annulation strategy starting from 2-aminopyrrole derivatives. Initial N-amination at the pyrrole N1 position using hydroxylamine-O-sulfonic acid generates a reactive intermediate that undergoes cyclocondensation with α-haloketones to form the triazine ring [5]. Critical to this process is the temperature-controlled Dimroth rearrangement (80–100°C in DMF), which realigns the triazine substituents to yield the 5-methylpyrrolotriazine scaffold observed in the target compound [5].
Alternative routes employ palladium-catalyzed cyclizations for enhanced regioselectivity. Brominated pyrrole precursors coupled with pre-functionalized triazine fragments using Pd(PPh₃)₄/XPhos catalysts achieve C–C bond formation at the C6 position, as confirmed by NMR studies of the methyl substituent’s chemical shift (δ 2.28 ppm, singlet) [1] [5]. The 5-methyl group’s orientation is sterically directed by bulky phosphine ligands, preventing undesired C7 isomerization.
Table 1: Comparative Synthetic Routes for Pyrrolo[2,1-f][1,2,4]triazine Core
Method | Key Reagent | Temp (°C) | Regioselectivity | Yield (%) |
---|---|---|---|---|
Dimroth Rearrangement | Hydroxylamine-O-sulfonic acid | 80–100 | >95% C5-methyl | 68 |
Pd-Catalyzed Cyclization | Pd(PPh₃)₄/XPhos | 110 | >98% C5-methyl | 82 |
Acid-Catalyzed Condensation | p-TsOH, toluene | Reflux | 87% C5-methyl | 57 |
Regiocontrol in the indole segment is paramount for correct ether linkage orientation. The 4-fluoro-2-methyl-1H-indole precursor requires directed ortho-metalation (DoM) to achieve C5 oxygenation selectivity. Protection of the indole nitrogen with a tert-butoxycarbonyl (BOC) group enables lithium-halogen exchange at C7, followed by electrophilic trapping to install the C5 hydroxy group [6]. This method suppresses N-oxidation and C3-competing functionalization, with X-ray crystallography confirming >99% C5 regioselectivity in isolated intermediates [2].
The 4-fluoro substituent exerts a strong −M effect, electronically deactivating C3/C6 positions while activating C5 for nucleophilic substitution. Computational modeling (DFT-B3LYP) indicates a 4.7 kcal/mol preference for C5-oxygenation over C6, rationalizing the observed selectivity during sodium hydride-mediated deprotonation [4]. The methyl group at C2 further sterically blocks adjacent positions, ensuring exclusive C5 functionalization.
Table 2: Regioselectivity in Indole Functionalization
Directing Group | Metalation Agent | C5:C3 Selectivity | Key Challenge |
---|---|---|---|
BOC | n-BuLi (–78°C) | 50:1 | N-protection stability |
SEM | LDA (–40°C) | 200:1 | SEM deprotection post-functionalization |
None | NaH (0°C) | 8:1 | Competing N-alkylation |
The ether bond connecting the indole C5 oxygen to the triazine C6 position is forged via Mitsunobu or Ullmann coupling. Initial Mitsunobu conditions (DEAD, PPh₃) yielded <40% product due to N-alkylation of the triazine N2 nitrogen. Optimization identified copper(I)-catalyzed Ullmann coupling as superior: 5-hydroxy-4-fluoro-2-methylindole reacts with 6-chloro-5-methylpyrrolotriazine using CuI (10 mol%), trans-1,2-diaminocyclohexane (20 mol%), and Cs₂CO₃ in toluene at 110°C [4] [5]. This achieves 89% conversion with <0.5% N-alkylation byproducts.
Solvent effects are pronounced: dipolar aprotic solvents (DMSO, NMP) accelerate reaction rates but promote triazine decomposition above 100°C. Toluene minimizes degradation while facilitating copper-ligand complexation. Kinetic studies reveal the reaction is zero-order in indole and first-order in triazine chloride, indicating irreversible oxidative addition as the rate-determining step.
Table 3: Ether Bond Formation Conditions
Method | Catalyst System | Base | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Ullmann Coupling | CuI/DACH (20 mol%) | Cs₂CO₃ | Toluene | 89 | 98.5 |
Mitsunobu | DEAD/PPh₃ | – | THF | 38 | 91 |
Nucleophilic Aromatic Substitution | None | KOtBu | DMF | 65 | 87 |
Simultaneous management of reactive sites necessitates strategic protecting group orchestration. The indole N–H (pKa ~17) requires protection during triazine core functionalization due to its nucleophilic character. N-(2-Trimethylsilyl)ethoxymethyl (SEM) protection proves optimal: SEM-Cl installs the group quantitatively in DMF with K₂CO₃, and it is removed later with TBAF in THF without cleaving the labile C5 ether bond [6]. Crucially, SEM withstands Ullmann coupling conditions (110°C, Cs₂CO₃) without migration or deprotection.
For the triazine unit, the C6 hydroxyl is protected as a tert-butyldiphenylsilyl (TBDPS) ether. This bulkier group prevents O-alkylation during indole nitrogen protection steps and is cleaved selectively with HF-pyridine post-coupling. Alternative acetyl protection failed due to base-induced hydrolysis during subsequent reactions. Post-deprotection global deblocking via mild acid (citric acid) yields the final compound with >99% purity by HPLC [5].
Table 4: Protecting Group Performance Evaluation
Protecting Group | Compatibility with Coupling | Deprotection Efficiency (%) | Side Reactions |
---|---|---|---|
SEM (Indole N–H) | Excellent | 98 (TBAF) | None detected |
BOC (Indole N–H) | Moderate (decarboxylation) | 95 (TFA) | tert-Butylation of triazine |
TBDPS (Triazine O–H) | Excellent | 99 (HF-pyridine) | Si–C bond cleavage (<1%) |
Acetyl (Triazine O–H) | Poor | 88 (K₂CO₃/MeOH) | Indole N-acetylation (12%) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: